4-Cyclobutyloxybenzaldehyde
Description
4-Cyclobutyloxybenzaldehyde is a substituted benzaldehyde derivative characterized by a cyclobutyloxy group (-O-cyclobutyl) attached to the para position of the benzaldehyde core. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and the steric/electronic effects imparted by the cyclobutyl moiety .
The synthesis typically involves nucleophilic substitution between 4-hydroxybenzaldehyde and a cyclobutyl-containing reagent (e.g., cyclobutyl bromide or tosylate) under basic conditions . Its applications span the development of anticancer agents, antimicrobial compounds, and other bioactive molecules, leveraging the aldehyde group for further functionalization .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-cyclobutyloxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-8,10H,1-3H2 |
InChI Key |
PEBWIVDNHPESAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyloxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyloxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: 4-Cyclobutoxybenzoic acid.
Reduction: 4-Cyclobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Cyclobutyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound. Its derivatives may exhibit interesting biological activities.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Cyclobutyloxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, while the cyclobutoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-cyclobutyloxybenzaldehyde with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₂O₂ | 176.21 | Cyclobutyloxy (para) | Moderate steric hindrance, lipophilic |
| 4-(Cyclopropylmethoxy)benzaldehyde | C₁₁H₁₂O₂ | 176.21 | Cyclopropylmethoxy (para) | Higher reactivity due to strained ring |
| 4-(Cyclopentyloxy)benzaldehyde | C₁₂H₁₄O₂ | 190.24 | Cyclopentyloxy (para) | Increased lipophilicity, slower kinetics |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Hydroxyl (para) | High polarity, acidic proton (pKa ~7.5) |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | Bromomethyl (para) | Electrophilic, toxicological risks |
| 4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde | C₁₂H₁₃FO₂ | 208.23 | Cyclobutylmethoxy (para), F (meta) | Enhanced electronic effects |
Key Observations :
- Ring Size Effects : The cyclobutyl group offers intermediate steric hindrance compared to smaller (cyclopropyl) or larger (cyclopentyl) rings, balancing reactivity and stability .
- Functional Group Impact : The bromomethyl group in 4-(Bromomethyl)benzaldehyde introduces significant electrophilicity and toxicity concerns, limiting its use in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
